molecular formula C24H38O5 B033403 3-Oxocholic acid CAS No. 2304-89-4

3-Oxocholic acid

货号: B033403
CAS 编号: 2304-89-4
分子量: 406.6 g/mol
InChI 键: OEKUSRBIIZNLHZ-DJDNIQJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Oxocholic acid (3-Oxo, C₂₄H₃₈O₅; CAS 2304-89-4) is a secondary bile acid metabolite derived from the microbial biotransformation of cholic acid (CA) in the gut. It is primarily produced by Clostridium perfringens via the enzymatic activity of 3α-hydroxysteroid dehydrogenase (3α-HSDH) . Structurally, 3-Oxo features a ketone group at the C3 position, distinguishing it from its precursor CA, which retains hydroxyl groups at C3, C7, and C12 .

3-Oxo is implicated in modulating host metabolic and therapeutic responses. Notably, it has been identified as a key biomarker in the gut microbiota-mediated efficacy of FOLFOX chemotherapy in colon cancer, where elevated levels correlate with Prevotella abundance and reduced drug sensitivity . Additionally, 3-Oxo is associated with metabolic disorders, such as altered glucose metabolism in diabetic rats and dysregulated lipid profiles in non-alcoholic fatty liver disease (NAFLD) .

准备方法

合成路线和反应条件: 3-氧代胆酸的合成通常涉及胆酸的选择性氧化。 一种常见的方法是将胆酸的C3羟基氧化形成相应的酮,从而生成3-氧代胆酸 . 反应条件通常包括使用氧化剂,如三氧化铬或氯铬酸吡啶,在二氯甲烷等有机溶剂中进行。

工业生产方法: 3-氧代胆酸的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和连续流动系统,以确保高效氧化和高收率。 然后使用结晶或色谱等技术对产品进行纯化,以达到所需的纯度 .

化学反应分析

反应类型: 3-氧代胆酸会经历各种化学反应,包括:

    氧化: 进一步氧化会导致形成更多氧化衍生物。

    还原: 酮基的还原可以再生羟基,使其转变回胆酸。

    取代: 7 位和 12 位的羟基可以与不同的试剂发生取代反应。

常用试剂和条件:

    氧化剂: 三氧化铬,氯铬酸吡啶。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 酰氯,磺酰氯。

主要产物:

4. 科研应用

3-氧代胆酸具有多种科研应用:

    化学: 用作合成其他胆汁酸衍生物的起始原料。

    生物学: 研究其在胆固醇和其他脂类代谢和调节中的作用。

    医药: 研究其在治疗肝病和代谢性疾病方面的潜在治疗作用。

    工业: 用于生产药物和作为生化试剂.

科学研究应用

Biological Functions

3-Oxocholic acid is a minor metabolite of cholic acid, produced primarily through the microbial metabolism of bile acids in the gut. It is involved in lipid digestion and absorption, acting as a natural surfactant that facilitates the emulsification of dietary fats and enhances the absorption of fat-soluble vitamins .

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy, particularly its role in inhibiting colorectal cancer (CRC) progression. Research indicates that this compound can inhibit the growth of human and mouse CRC cell lines by interacting with the Farnesoid X Receptor (FXR), which is crucial for regulating bile acid signaling pathways. In preclinical models, treatment with this compound has been shown to reduce tumor load and improve gut barrier function .

Immune Modulation

This compound has been found to influence immune cell differentiation. Studies demonstrate that it modulates the balance between Th17 and regulatory T cells (Tregs), which are critical for maintaining immune homeostasis. Specifically, it promotes Treg differentiation while inhibiting Th17 cell differentiation through direct interaction with retinoic acid receptor-related orphan receptor gamma t (RORγt) . This suggests potential applications in autoimmune diseases and inflammatory conditions.

Lipid Metabolism and Metabolic Disorders

As a bile acid derivative, this compound plays a role in lipid metabolism. Its ability to modulate lipid absorption and metabolism makes it a candidate for investigating therapeutic strategies for metabolic disorders such as obesity and diabetes . Research is ongoing to explore its effects on glucose metabolism and lipid profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related bile acids:

Compound NameStructure CharacteristicsUnique Features
Cholic Acid3α,7α,12α-trihydroxy derivativePrimary bile acid with three hydroxyl groups
Chenodeoxycholic Acid3α,7α-dihydroxy derivativeMajor bile acid involved in lipid digestion
Deoxycholic Acid3α,12α-dihydroxy derivativeSecondary bile acid formed from cholic acid
Ursodeoxycholic Acid3α-hydroxy derivativeKnown for therapeutic effects in liver disease

Case Study: Colorectal Cancer Treatment

In a study involving APC min/+ mice (a model for CRC), administration of this compound resulted in significant tumor suppression. The compound's interaction with FXR led to transcriptional regulation of apoptotic genes, promoting cancer cell death while reducing overall tumor burden .

Case Study: Immune Response Modulation

Another investigation demonstrated that treatment with this compound altered T cell populations in mice, increasing Treg cells while decreasing Th17 cells. This shift was associated with improved outcomes in models of autoimmune diseases .

作用机制

3-氧代胆酸主要通过与核受体(如法尼醇X受体(FXR)和G蛋白偶联胆汁酸受体(TGR5))相互作用来发挥其作用。 这些受体调节参与胆汁酸合成、脂类代谢和葡萄糖稳态的基因表达 . 通过激活这些受体,3-氧代胆酸可以影响各种代谢途径和生理过程。

类似化合物:

    胆酸: 3-氧代胆酸来源的初级胆汁酸。

    鹅去氧胆酸: 另一种具有类似功能的初级胆汁酸。

    脱氧胆酸: 由胆酸脱羟基形成的次级胆汁酸。

独特性: 3-氧代胆酸由于其特定的氧化态以及在7位和12位存在羟基而具有独特性。 这种结构使它能够与特定受体和酶的相互作用方式不同于其他胆汁酸,从而导致不同的生物学效应 .

相似化合物的比较

Comparison with Structurally and Functionally Related Bile Acids

Key Observations :

  • 3-Oxo vs. CA : The ketone group at C3 in 3-Oxo replaces the hydroxyl group in CA, reducing hydrophilicity and altering receptor binding .
  • 3-Oxo vs. DCA : DCA retains hydroxyl groups at C3 and C12, while 3-Oxo has a ketone at C3, making it more reactive in redox signaling .
  • 3-Oxodeoxycholic acid : Shares the C3 ketone with 3-Oxo but lacks the C7 hydroxyl group, influencing its role in lipid metabolism .

Functional and Clinical Comparisons

Cholic Acid (CA)

  • Role : Facilitates fat absorption and cholesterol excretion .
  • Clinical Significance: Elevated in cholestasis and linked to neutrophil immunosuppression in colorectal cancer .
  • Contrast with 3-Oxo : CA promotes FOLFOX efficacy, whereas 3-Oxo counteracts it by enhancing tumor progression .

Deoxycholic Acid (DCA)

  • Role : Enhances lipid emulsification and modulates intestinal inflammation.
  • Clinical Significance : Associated with NAFLD progression and hepatotoxicity in renal injury models .
  • Contrast with 3-Oxo : DCA is pro-apoptotic in cancer cells, while 3-Oxo promotes chemoresistance .

Ursodeoxycholic Acid (UDCA)

  • Role : Ameliorates cholestasis and reduces bile acid toxicity.
  • Clinical Significance : Used to treat primary biliary cholangitis .
  • Contrast with 3-Oxo : UDCA is hepatoprotective, whereas 3-Oxo exacerbates metabolic dysregulation in diabetes .

3-Oxodeoxycholic Acid

  • Role : Regulates lipid metabolism and microbial cross-talk.
  • Clinical Significance : Elevated in hemodialysis patients, correlating with renal dysfunction .

Metabolic and Microbiome Interactions

  • 3-Oxo : Strongly associated with Prevotella species, which encode 3α-HSDH to catalyze CA → 3-Oxo conversion. High 3-Oxo levels reduce FOLFOX efficacy by promoting tumor cell survival .
  • CA and DCA : Modulated by Lactobacillus and Bifidobacterium, which suppress 3-Oxo production .
  • Nutriacholic Acid : Negatively correlated with Prevotellaceae_Ga6A1_group and restored by leonurine in depression models, suggesting a role in neuro-metabolic crosstalk .

生物活性

3-Oxocholic acid (3-OCA), also known as 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid, is a bile acid that plays significant roles in various biological processes, particularly in the modulation of immune responses and cancer progression. This article explores the biological activity of 3-OCA, highlighting its mechanisms of action, effects on immune cell differentiation, and potential therapeutic applications.

Overview of this compound

3-OCA is a bile acid derivative produced primarily in the liver and plays a crucial role in lipid digestion and absorption. It is formed through the microbial transformation of primary bile acids in the gut and exhibits various biological activities that influence host metabolism and immune responses.

Immune Modulation

Recent studies have demonstrated that 3-OCA significantly affects T helper cell differentiation, particularly influencing the balance between Th17 cells and regulatory T cells (Tregs).

  • Th17 and Treg Differentiation : Administration of 3-OCA to mice resulted in a decrease in Th17 cell differentiation while promoting Treg differentiation. This effect was attributed to 3-OCA's ability to inhibit the transcription factor RORγt, which is essential for Th17 cell development. Specifically, 3-OCA was shown to bind directly to RORγt, reducing its transcriptional activity and thereby inhibiting Th17 differentiation .
  • Impact on Mitochondrial Activity : The modulation of Treg differentiation by 3-OCA involves increased mitochondrial reactive oxygen species (mitoROS) production, which is crucial for Treg generation. This suggests that 3-OCA not only influences immune cell differentiation but also alters cellular metabolism .

Cancer Inhibition

3-OCA has also been identified as a potential therapeutic agent in colorectal cancer (CRC).

  • Inhibition of CRC Cell Growth : Research indicates that 3-OCA inhibits the growth of various CRC cell lines, including MC38, CT26, and HCT116. It acts as an agonist for the Farnesoid X Receptor (FXR), restoring FXR signaling pathways that are often disrupted in cancer cells .
  • Mechanisms of Action : The interaction between 3-OCA and FXR leads to transcriptional regulation of apoptotic genes, promoting cancer cell death. Furthermore, treatment with 3-OCA has been shown to improve gut barrier function and reduce tumor load in animal models .

Immune Response Modulation

A study published in Nature highlighted the role of 3-OCA in modulating immune responses in mice. The administration of 3-OCA resulted in a significant reduction in Th17 cells within the intestinal lamina propria while increasing Tregs. This balance is critical for maintaining intestinal homeostasis and preventing autoimmune conditions .

Colorectal Cancer Research

In a pilot investigation presented at the American Association for Cancer Research Annual Meeting, researchers found that 3-OCA not only inhibited tumor growth but also reduced intestinal stem cell proliferation in organoids derived from CRC patients. These findings underscore its potential as a novel therapeutic agent against CRC .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Inhibition of Th17 CellsBinds RORγt, reducing transcriptional activity
Promotion of TregsIncreases mitoROS production
CRC Cell Growth InhibitionFXR agonism leading to apoptosis
Gut Barrier FunctionImproves gut barrier integrity

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing 3-oxocholic acid with high purity?

  • Methodology : this compound is synthesized via regioselective oxidation of cholic acid at the C3 position. A common protocol involves methyl esterification of cholic acid using methanol and p-toluenesulfonic acid (p-TSA), followed by oxidation with Fetizon’s reagent (Ag₂CO₃ on Celite) in refluxing toluene. Alkaline hydrolysis of the ester intermediate yields this compound with ~90% purity. Validation includes LC-MS and NMR to confirm structural integrity .

Q. How can researchers accurately quantify this compound in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For fecal or tissue samples, homogenization in methanol followed by solid-phase extraction (SPE) is recommended. Use deuterated internal standards (e.g., CA-d4) to correct for matrix effects. Quantify via multiple reaction monitoring (MRM) transitions specific to this compound (m/z 407.3 → 343.2) .

Q. What are optimal storage conditions for this compound in experimental settings?

  • Guidelines : Store lyophilized powder at -20°C for ≤2 years or -80°C for ≤6 months. For solutions, use DMSO (100 mg/mL stock; stable at -80°C for 6 months). Avoid freeze-thaw cycles. Confirm stability via UV-Vis or LC-MS before critical experiments .

Advanced Research Questions

Q. How does this compound interact with gut microbiota to influence host metabolism?

  • Experimental Design :

  • Model : Use germ-free mice colonized with Clostridium perfringens (primary degrader of bile acids) or human fecal microbiota transplants.
  • Intervention : Administer this compound orally and monitor fecal metabolites via untargeted metabolomics (e.g., UPLC-QTOF-MS).
  • Key Pathways : Correlate this compound levels with Prevotella abundance (Spearman’s correlation) and downstream metabolites like indole derivatives. In diabetic GK rats, ileal transposition surgery increased this compound, improving glucose metabolism via GLP-1 signaling .

Q. What mechanisms explain contradictory reports of this compound’s role in metabolic disorders?

  • Data Analysis : Contradictions arise from context-dependent effects. For example:

  • Diabetes : Elevated this compound in GK rats improves insulin sensitivity by modulating TGR5 receptor activity .
  • Cancer : In CRC models, this compound is not a primary biomarker but may synergize with other keto bile acids (e.g., 7-ketodeoxycholic acid) to promote inflammation via NF-κB .
  • Resolution : Perform stratified analyses by disease stage, microbiota composition, and host genotype. Use multivariate OPLS-DA models to isolate confounding variables .

Q. How can researchers distinguish this compound from structurally similar keto bile acids in complex matrices?

  • Analytical Strategy :

  • Chromatography : Employ a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. This compound elutes earlier than 7- or 12-keto derivatives due to polarity differences.
  • MS/MS : Monitor unique fragmentation patterns (e.g., loss of H₂O and CO₂ at m/z 389.2 and 345.1).
  • Reference Standards : Cross-validate with synthetic this compound and commercial keto bile acids (e.g., 7-ketolithocholic acid) .

Q. What experimental models are suitable for studying this compound’s impact on lipid metabolism?

  • Model Selection :

  • In Vitro : Primary hepatocytes treated with this compound (10–100 μM) to assess CYP7A1 inhibition and cholesterol 7α-hydroxylation.
  • In Vivo : High-fat diet (HFD)-fed mice with C. perfringens colonization. Measure hepatic triglycerides, plasma HDL/LDL, and fecal bile acid profiles.
  • Omics Integration : Combine RNA-seq (lipid synthesis genes) with lipidomics to map pathways like PPARα and FXR .

Q. Key Considerations for Experimental Design

  • Dose Optimization : In rodents, 50–150 mg/kg/day oral doses show efficacy without hepatotoxicity. Monitor weight loss and liver enzymes (ALT/AST) .
  • Microbiota Confounders : Use antibiotics (e.g., vancomycin) to deplete bile-acid-modifying bacteria and clarify host vs. microbial contributions .

属性

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKUSRBIIZNLHZ-DJDNIQJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316583
Record name 3-Oxocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-89-4
Record name 3-Oxocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,12-Dihydroxy-3-oxocholanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEHYDROCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFU5ZM6X6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Oxocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 220 °C
Record name 3-Oxocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxocholic acid
Reactant of Route 2
3-Oxocholic acid
Reactant of Route 3
3-Oxocholic acid
Reactant of Route 4
3-Oxocholic acid
Reactant of Route 5
3-Oxocholic acid
Reactant of Route 6
3-Oxocholic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。